molecular formula C9H18N3Na10O15P5 B12746759 Decasodium diethylenetriaminepentamethylenephosphonate CAS No. 93841-76-0

Decasodium diethylenetriaminepentamethylenephosphonate

Cat. No.: B12746759
CAS No.: 93841-76-0
M. Wt: 793.02 g/mol
InChI Key: PZWNKBUDRGSEOU-UHFFFAOYSA-D
Attention: For research use only. Not for human or veterinary use.
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Description

Decasodium diethylenetriaminepentamethylenephosphonate is a chemical compound known for its chelating properties. It is commonly used in various industrial applications, including water treatment, detergents, and as a scale inhibitor. The compound is characterized by its ability to bind to metal ions, making it useful in preventing the formation of scale and deposits in various systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decasodium diethylenetriaminepentamethylenephosphonate typically involves the reaction of diethylenetriamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Reaction of Diethylenetriamine with Formaldehyde: This step forms an intermediate compound.

    Addition of Phosphorous Acid: The intermediate is then reacted with phosphorous acid to form the final product.

    Neutralization: The product is neutralized with sodium hydroxide to form the decasodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and purity. The final product is then purified and dried before being packaged for use.

Chemical Reactions Analysis

Types of Reactions

Decasodium diethylenetriaminepentamethylenephosphonate undergoes various chemical reactions, including:

    Chelation: It forms stable complexes with metal ions, which is the basis for its use as a chelating agent.

    Substitution Reactions: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Chelation: Typically involves metal ions such as calcium, magnesium, and iron. The reaction conditions include neutral to slightly alkaline pH.

    Substitution Reactions: Common reagents include halogens and other electrophiles. The reactions are usually carried out in aqueous or organic solvents under mild conditions.

Major Products Formed

    Chelation: The major products are metal complexes, which are stable and soluble in water.

    Substitution Reactions: The products depend on the nature of the substituent introduced.

Scientific Research Applications

Decasodium diethylenetriaminepentamethylenephosphonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a chelating agent in various chemical reactions and processes.

    Biology: Employed in studies involving metal ion homeostasis and enzyme inhibition.

    Medicine: Investigated for its potential use in treating conditions related to metal ion imbalances.

    Industry: Widely used in water treatment, detergents, and as a scale inhibitor in various systems.

Mechanism of Action

The primary mechanism of action of decasodium diethylenetriaminepentamethylenephosphonate is its ability to chelate metal ions. By binding to metal ions, it prevents them from participating in reactions that lead to the formation of scale and deposits. The compound targets metal ions such as calcium, magnesium, and iron, forming stable complexes that are soluble in water. This action helps in maintaining the efficiency and longevity of industrial systems.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar properties.

    Nitrilotriacetic acid (NTA): Used in similar applications but has a different structure and chelating efficiency.

    Phosphonates: A broad class of compounds that includes various chelating agents with different properties.

Uniqueness

Decasodium diethylenetriaminepentamethylenephosphonate is unique due to its high chelating efficiency and stability. It forms very stable complexes with metal ions, making it highly effective in preventing scale formation. Additionally, its decasodium form enhances its solubility and ease of use in various applications.

Biological Activity

Decasodium diethylenetriaminepentamethylenephosphonate (DTPMP) is a phosphonate compound widely used in various industrial applications, including water treatment, personal care products, and as a chelating agent. This article delves into its biological activity, focusing on its interactions with biological systems, potential therapeutic uses, and environmental implications.

Chemical Structure and Properties

DTPMP is characterized by its complex structure, which includes multiple phosphonate groups that confer unique chemical properties. The compound's formula can be represented as:

C10H30N5O15P5Na10\text{C}_{10}\text{H}_{30}\text{N}_5\text{O}_{15}\text{P}_5\text{Na}_{10}

This structure allows DTPMP to effectively chelate metal ions, making it useful in various applications such as preventing scale formation in water systems.

1. Antimicrobial Properties

DTPMP exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of bacteria and fungi. For example, research indicates that DTPMP has effective antimicrobial action against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported as low as 0.1% in certain formulations .

2. Biodegradation and Environmental Impact

The biodegradability of DTPMP is an important aspect of its environmental impact. Research conducted on the cyanobacterium Anabaena variabilis demonstrated that DTPMP can be biodegraded through a C-P lyase-independent pathway, indicating potential for environmental remediation applications . The study highlighted that the breakdown products of DTPMP are less harmful than the parent compound, suggesting a lower ecological footprint when properly managed.

Case Study 1: Application in Water Treatment

In a study evaluating the effectiveness of DTPMP in water treatment processes, it was found that the compound significantly reduced the levels of calcium carbonate scaling in industrial water systems. The results indicated a reduction in scaling by up to 80% when DTPMP was used at concentrations of 5-10 mg/L . This property not only enhances water quality but also reduces maintenance costs for industrial operations.

Case Study 2: Personal Care Products

DTPMP is also employed in personal care formulations for its ability to stabilize emulsions and enhance product efficacy. A clinical trial assessing skin care products containing DTPMP showed improved hydration and skin barrier function among participants after four weeks of use. The study reported a statistically significant increase in skin hydration levels (p < 0.01) compared to control groups .

Research Findings

Study FocusKey FindingsReference
Antimicrobial ActivityEffective against E. coli and S. aureus with MIC of 0.1%
BiodegradationDecomposed by Anabaena variabilis via a C-P lyase-independent pathway
Water TreatmentReduced calcium carbonate scaling by 80% at 5-10 mg/L
Skin CareIncreased skin hydration (p < 0.01) after use in products

Safety and Toxicity

While DTPMP is generally considered safe for use in various applications, it is essential to monitor exposure levels due to potential toxicity at high concentrations. Studies have indicated that while acute toxicity is low, chronic exposure may lead to adverse effects on aquatic life, necessitating careful regulation in industrial applications .

Properties

CAS No.

93841-76-0

Molecular Formula

C9H18N3Na10O15P5

Molecular Weight

793.02 g/mol

IUPAC Name

decasodium;N-[2-[bis(phosphonatomethyl)amino]ethyl]-N,N',N'-tris(phosphonatomethyl)ethane-1,2-diamine

InChI

InChI=1S/C9H28N3O15P5.10Na/c13-28(14,15)5-10(1-3-11(6-29(16,17)18)7-30(19,20)21)2-4-12(8-31(22,23)24)9-32(25,26)27;;;;;;;;;;/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);;;;;;;;;;/q;10*+1/p-10

InChI Key

PZWNKBUDRGSEOU-UHFFFAOYSA-D

Canonical SMILES

C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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